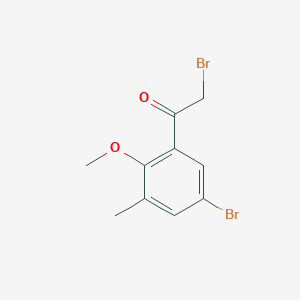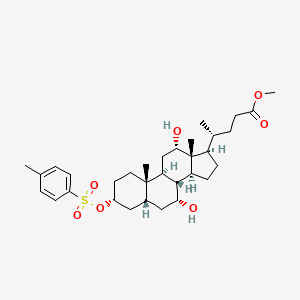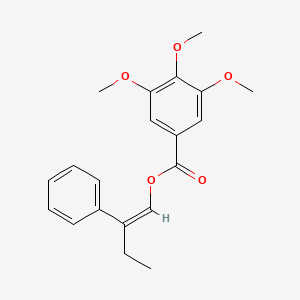
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is an organic compound that combines a phenylbutenyl group with a trimethoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with (Z)-2-phenylbut-1-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylbutenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the phenylbutenyl group can be reduced to form the saturated analog.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbutanoic acid, while reduction can produce 2-phenylbutanol .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a precursor for the development of drugs with antiproliferative and anti-inflammatory properties. Studies have indicated its effectiveness against certain cancer cell lines .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Mecanismo De Acción
The mechanism by which (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate exerts its effects involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular functions. It can also bind to specific proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate: Similar in structure but lacks the phenylbutenyl group.
Ethyl 3,4,5-Trimethoxybenzoate: Another ester derivative with similar properties but different alkyl chain length.
Uniqueness
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is unique due to the presence of both the phenylbutenyl and trimethoxybenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[(Z)-2-phenylbut-1-enyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-5-14(15-9-7-6-8-10-15)13-25-20(21)16-11-17(22-2)19(24-4)18(12-16)23-3/h6-13H,5H2,1-4H3/b14-13- |
Clave InChI |
HUUXAOHFPGNAFB-YPKPFQOOSA-N |
SMILES isomérico |
CC/C(=C/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2 |
SMILES canónico |
CCC(=COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


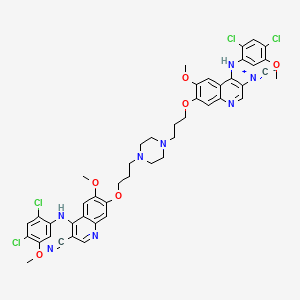

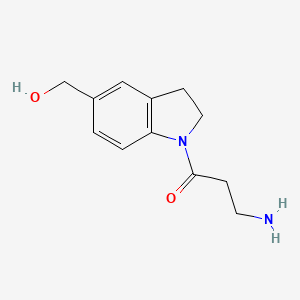
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)

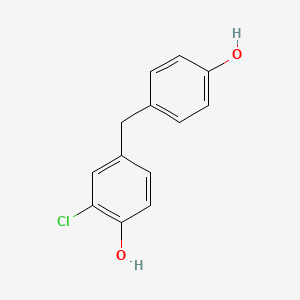
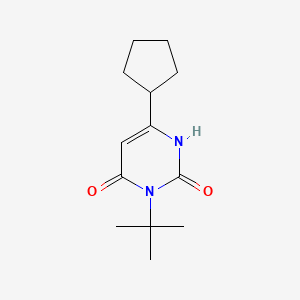
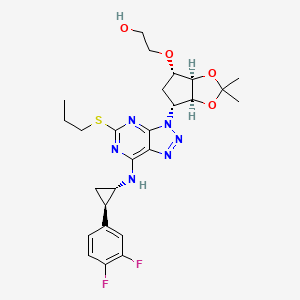
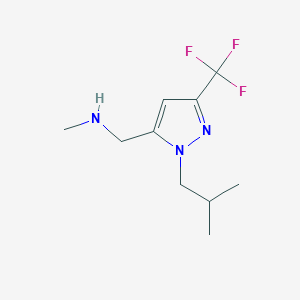
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

